Cas no 50634-73-6 (2-(4-tert-butylphenoxy)ethylamine hydrochloride)
2-(4-tert-butylphenoxy)ethylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- [2-(4-tert-Butylphenoxy)ethyl]amine
- 2-(4-TERT-BUTYLPHENOXY)ETHANAMINE HYDROCHLORIDE
- (2-{[4-(1,1-dimethylethyl)phenyl]oxy}ethyl)amine
- 2-(4-tert.-butylphenoxy)-ethylamine
- 2-(4-tert-butylphenoxy)ethanamine
- 2-(4-tert-Butyl-phenoxy)-ethylamine
- 2-p-tert.-Butylphenoxyethylamin
- AC1M9LJN
- CTK1H3421
- 2-(4-(tert-Butyl)phenoxy)ethanamine
- [2-(4-tert-butylphenoxy)ethyl]amine hydrochloride
- SCHEMBL4902926
- CS-0434706
- 2-(4-tert-butylphenoxy)ethan-1-amine
- PMADTOCMHRNTRG-UHFFFAOYSA-N
- F80003
- 50634-73-6
- 1-(2-aminoethoxy)-4-tert-butylbenzene
- STL426844
- 2-(4-tert-Butylphenoxy)ethanamine, AldrichCPR
- AKOS000201702
- EN300-57361
- 2-(4-t-butylphenoxy)ethyl amine
- MFCD06654556
- ALBB-010453
- 2-(4-tert-butylphenoxy)ethylamine hydrochloride
-
- MDL: MFCD06654556
- Inchi: 1S/C12H19NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9,13H2,1-3H3
- InChI Key: PMADTOCMHRNTRG-UHFFFAOYSA-N
- SMILES: O(CCN)C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 194.1546
- Monoisotopic Mass: 193.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- PSA: 36.87
2-(4-tert-butylphenoxy)ethylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145319-5g |
2-(4-(tert-Butyl)phenoxy)ethanamine |
50634-73-6 | 95% | 5g |
$798.00 | 2023-09-01 | |
| TRC | B490873-10mg |
[2-(4-tert-butylphenoxy)ethyl]amine hydrochloride |
50634-73-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B490873-50mg |
[2-(4-tert-butylphenoxy)ethyl]amine hydrochloride |
50634-73-6 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B490873-100mg |
[2-(4-tert-butylphenoxy)ethyl]amine hydrochloride |
50634-73-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
| Matrix Scientific | 061213-500mg |
[2-(4-tert-Butylphenoxy)ethyl]amine |
50634-73-6 | 500mg |
$237.00 | 2023-09-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T96960-0.5g |
2-(4-(tert-Butyl)phenoxy)ethanamine |
50634-73-6 | 97% | 0.5g |
¥1209.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T96960-5g |
2-(4-(tert-Butyl)phenoxy)ethanamine |
50634-73-6 | 97% | 5g |
¥4959.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T96960-1g |
2-(4-(tert-Butyl)phenoxy)ethanamine |
50634-73-6 | 97% | 1g |
¥1809.0 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505376-1g |
2-(4-(tert-Butyl)phenoxy)ethanamine |
50634-73-6 | 95+% | 1g |
¥1694.00 | 2024-05-11 | |
| A2B Chem LLC | AG54871-10g |
1-(2-Aminoethoxy)-4-tert-butylbenzene |
50634-73-6 | >95% | 10g |
$1412.00 | 2024-04-19 |
2-(4-tert-butylphenoxy)ethylamine hydrochloride Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-(4-tert-butylphenoxy)ethylamine hydrochloride
Professional Introduction to 2-(4-tert-butylphenoxy)ethylamine hydrochloride (CAS No. 50634-73-6)
2-(4-tert-butylphenoxy)ethylamine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 50634-73-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of amine derivatives, characterized by its unique structural motif that combines a phenoxy group with a tertiary butyl substituent, enhancing its pharmacological potential. The hydrochloride salt form of this compound improves its solubility in aqueous solutions, making it more suitable for formulation in pharmaceutical applications.
The structural features of 2-(4-tert-butylphenoxy)ethylamine hydrochloride contribute to its distinct chemical properties and biological activities. The presence of the 4-tert-butylphenoxy moiety introduces steric hindrance, which can influence both the metabolic stability and binding affinity of the molecule. This structural characteristic is particularly relevant in drug design, where optimizing metabolic profiles and target interactions are critical for achieving desired therapeutic effects. Additionally, the amine group provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.
In recent years, 2-(4-tert-butylphenoxy)ethylamine hydrochloride has been explored in various research contexts, particularly in the development of novel therapeutic agents. Its amine functionality makes it a versatile intermediate for synthesizing bioactive molecules targeting different biological pathways. For instance, studies have highlighted its potential in modulating receptor activity and enzyme inhibition, which are key mechanisms in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The tert-butyl group further enhances lipophilicity, facilitating membrane penetration and improving bioavailability—a crucial factor in drug formulation.
One of the most compelling aspects of 2-(4-tert-butylphenoxy)ethylamine hydrochloride is its role in medicinal chemistry innovation. Researchers have leveraged its scaffold to develop analogs with enhanced pharmacological profiles. For example, modifications to the phenoxy ring or the amine moiety have led to compounds with improved selectivity and reduced side effects. These advancements underscore the compound's significance as a building block in drug discovery pipelines. Moreover, computational modeling studies have demonstrated that variations in its structure can fine-tune interactions with biological targets, offering insights into rational drug design strategies.
The pharmaceutical industry has shown particular interest in 2-(4-tert-butylphenoxy)ethylamine hydrochloride due to its potential as a lead compound for new therapies. Preclinical studies have investigated its efficacy in models of pain management, where it has exhibited promising results by interacting with neurotransmitter systems. Additionally, its structural similarity to known active pharmaceutical ingredients (APIs) suggests that it may serve as a starting point for derivative development aimed at overcoming resistance or improving treatment outcomes. Such applications highlight the compound's versatility and therapeutic relevance.
From a synthetic chemistry perspective, 2-(4-tert-butylphenoxy)ethylamine hydrochloride exemplifies the importance of functional group interplay in molecular design. The synthesis of this compound involves multi-step reactions that showcase modern organic transformations, including nucleophilic substitution and condensation reactions. These synthetic pathways not only produce the target molecule but also generate valuable insights into scalable production methods. The ability to efficiently synthesize such compounds is essential for advancing drug development timelines and reducing costs associated with manufacturing.
The regulatory landscape also plays a role in shaping research directions for 2-(4-tert-butylphenoxy)ethylamine hydrochloride. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines ensures that pharmaceutical-grade versions of this compound meet stringent quality standards before entering clinical trials or reaching market availability. This rigorous oversight underscores the importance of precision and reproducibility in chemical synthesis and formulation science—principles that are integral to translating laboratory discoveries into viable therapeutics.
Future research endeavors may explore novel applications of 2-(4-tert-butylphenoxy)ethylamine hydrochloride, particularly in areas such as targeted drug delivery systems or combination therapies. Advances in biotechnology have opened new avenues for integrating this compound into sophisticated medical solutions, such as prodrugs or nanoparticles designed for controlled release. Such innovations could expand its utility beyond traditional small-molecule drugs, reinforcing its position as a cornerstone of modern pharmacology.
In conclusion,2-(4-tert-butylphenoxy)ethylamine hydrochloride (CAS No. 50634-73-6) represents a significant asset in pharmaceutical research and development due to its unique structural features and multifaceted applications. Its role as an intermediate for synthesizing bioactive molecules underscores its importance in medicinal chemistry innovation, while ongoing studies continue to uncover new therapeutic possibilities. As scientific understanding evolves, compounds like this will remain pivotal in addressing complex medical challenges through targeted molecular interventions.
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